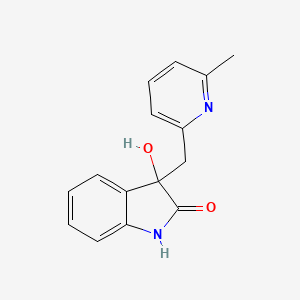
3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl-substituted pyridylmethyl group, and an indolinone core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridylmethylamine with an appropriate indolinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and purity of the final product. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired compound.
化学反応の分析
Types of Reactions: 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone involves its interaction with specific molecular targets. The hydroxy group and the indolinone core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
3-Hydroxy-2-methylpyridine: Shares the hydroxy and pyridine groups but lacks the indolinone core.
6-Methyl-2-pyridylmethylamine: Contains the pyridylmethyl group but differs in overall structure.
Uniqueness: 3-Hydroxy-3-(6-methyl-2-pyridylmethyl)-2-indolinone is unique due to its combination of functional groups and the indolinone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
特性
CAS番号 |
199929-32-3 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
3-hydroxy-3-[(6-methylpyridin-2-yl)methyl]-1H-indol-2-one |
InChI |
InChI=1S/C15H14N2O2/c1-10-5-4-6-11(16-10)9-15(19)12-7-2-3-8-13(12)17-14(15)18/h2-8,19H,9H2,1H3,(H,17,18) |
InChIキー |
ZPHCOLFKJTVWNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CC2(C3=CC=CC=C3NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




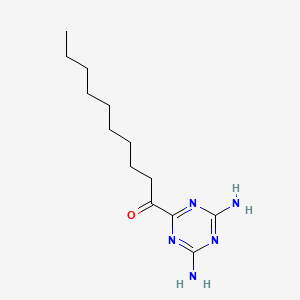
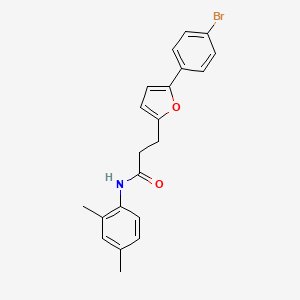
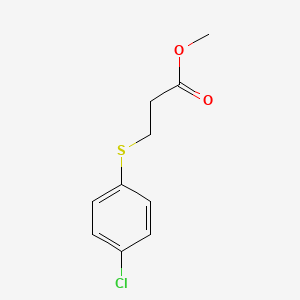
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
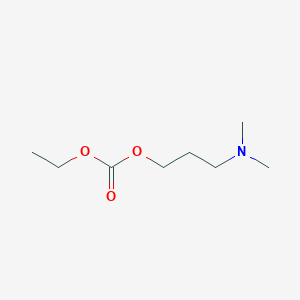
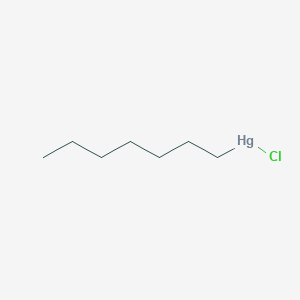
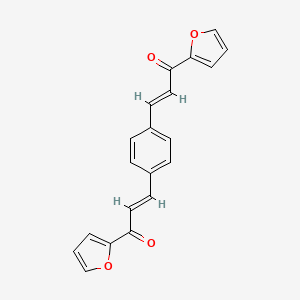
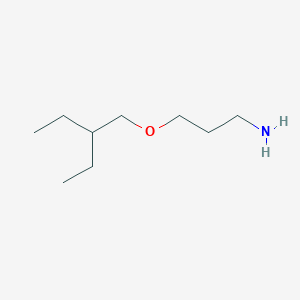
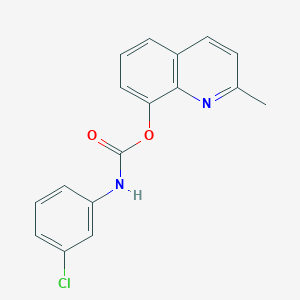
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)

